An In-depth Technical Guide to Dioctyltin Oxide (DOTO)
An In-depth Technical Guide to Dioctyltin Oxide (DOTO)
A Note on Nomenclature: The topic of this guide, initially specified as "Stannane, hydroxyoctyloxo-", has been clarified to focus on the industrially significant and extensively researched compound, Dioctyltin oxide (DOTO) . "Stannane, hydroxyoctyloxo-" (CAS 13356-20-2) refers to mono-n-octyltin hydroxide oxide, a distinct compound. This guide will exclusively detail the fundamental properties and applications of Dioctyltin oxide (CAS 870-08-6).
Introduction
Dioctyltin oxide (DOTO) is an organotin compound that has carved a significant niche in the chemical industry, primarily owing to its efficacy as a heat stabilizer for polyvinyl chloride (PVC) and as a versatile catalyst in a range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of DOTO, its synthesis, characterization, and key applications, with a focus on the underlying scientific principles for researchers, scientists, and professionals in drug development and material science.
Core Chemical and Physical Properties
Dioctyltin oxide is a white to slightly yellow, amorphous powder that can appear almost crystalline. It is practically insoluble in water but exhibits solubility in various organic solvents.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₃₄OSn | [2] |
| Molecular Weight | 361.16 g/mol | [3] |
| CAS Number | 870-08-6 | [2][3][4] |
| Appearance | White to off-white powder/crystals | [5] |
| Melting Point | 245-248 °C (decomposes) | [6][7] |
| Boiling Point | 230 °C at 1013 hPa | [5] |
| Density | 1.3 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| Vapor Pressure | <0.01 hPa at 20 °C | [5] |
Synthesis of Dioctyltin Oxide
The most common method for the synthesis of Dioctyltin oxide is through the hydrolysis of di-n-octyltin dihalides, such as dioctyltin dichloride.[4] This process is typically carried out in the presence of an aqueous alkali solution.
Laboratory-Scale Synthesis Protocol: Hydrolysis of Dioctyltin Dichloride
This protocol provides a general laboratory-scale procedure for the synthesis of Dioctyltin oxide.
Materials:
-
Dioctyltin dichloride
-
Sodium hydroxide (or other suitable alkali)
-
Toluene (or another suitable hydrocarbon solvent)
-
Deionized water
Procedure:
-
Dissolve dioctyltin dichloride in a suitable hydrocarbon solvent, such as toluene. The amount of solvent should be at least four times the weight of the dioctyltin dichloride.[4]
-
Prepare an aqueous solution of sodium hydroxide.
-
Slowly add the dioctyltin dichloride solution to the aqueous alkali solution with vigorous stirring. The reaction can be initiated at room temperature (15-25 °C).[4]
-
After the initial addition, heat the reaction mixture to a temperature between 60 °C and 100 °C and maintain this temperature with continued stirring for approximately 30 minutes to ensure complete hydrolysis.[4]
-
After the reaction is complete, allow the mixture to cool. The Dioctyltin oxide will precipitate out of the solution.
-
Separate the lower aqueous layer. The product can be recovered from the organic phase.[4]
-
The precipitated Dioctyltin oxide can be isolated by filtration.
-
Wash the isolated product with water to remove any remaining impurities.
-
Dry the purified Dioctyltin oxide in a vacuum oven.
Spectroscopic Characterization
The structural elucidation of Dioctyltin oxide is accomplished through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of Dioctyltin oxide is characterized by the absence of a sharp band for the Sn-OH stretching, which would be expected around 3600 cm⁻¹. The presence of a broad band in the region of 500-700 cm⁻¹ is attributed to the Sn-O-Sn stretching vibrations, indicative of the polymeric nature of organotin oxides. The characteristic absorptions of the octyl groups (C-H stretching and bending vibrations) are also prominently observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR & ¹³C NMR: The ¹H and ¹³C NMR spectra of Dioctyltin oxide are dominated by signals corresponding to the n-octyl chains. Due to the complexity and often polymeric nature of organotin oxides, the resolution of signals directly attached to the tin atom can be challenging.
-
¹¹⁹Sn NMR: ¹¹⁹Sn NMR spectroscopy is a powerful tool for the characterization of organotin compounds.[8] The chemical shift of the tin atom in Dioctyltin oxide is influenced by its coordination number and the surrounding substituents. For dialkyltin oxides, the ¹¹⁹Sn chemical shifts typically fall within a specific range that can help in identifying the compound and understanding its structure in solution.[9] The wide chemical shift range of ¹¹⁹Sn NMR (approximately 5000 ppm) allows for sensitive detection of changes in the coordination sphere of the tin atom.[8]
-
-
Mass Spectrometry: Mass spectrometry of organotin compounds can be complex due to isotopic patterns of tin. The fragmentation of Dioctyltin oxide would likely involve the sequential loss of the octyl chains and the oxygen atom, providing information about the compound's structure.
Key Applications and Mechanisms
Dioctyltin oxide's utility stems from its dual role as a stabilizer and a catalyst.
PVC Heat Stabilizer
DOTO is a highly effective heat stabilizer for PVC, preventing its thermal degradation during processing at high temperatures.[10][11] The stabilization mechanism involves several key actions:
-
HCl Scavenging: During thermal degradation, PVC releases hydrogen chloride (HCl), which autocatalyzes further degradation. DOTO acts as an HCl scavenger, neutralizing it and preventing this catalytic cycle.[10]
-
Substitution of Labile Chlorine Atoms: DOTO can replace the unstable allylic chlorine atoms in the PVC chain with more stable carboxylate or mercaptide groups, thereby inhibiting the initiation of "unzipping" dehydrochlorination.
-
Chain Transfer Agent: DOTO can also function as a chain transfer agent during PVC processing, which helps in regulating the polymer chain length and improving the processability of the material.[10]
Catalyst in Chemical Synthesis
Dioctyltin oxide is a widely applicable catalyst, particularly in esterification, transesterification, and condensation reactions.[11]
-
Esterification and Transesterification: DOTO is highly effective in catalyzing the formation of esters from carboxylic acids and alcohols (esterification) and the exchange of alkoxy groups in esters (transesterification).[12] This is crucial in the production of various industrial products, including:
The catalytic mechanism is believed to involve the activation of the carbonyl group of the carboxylic acid or ester by the Lewis acidic tin center, making it more susceptible to nucleophilic attack by the alcohol.[13][14]
-
Polyurethane Synthesis: DOTO serves as a catalyst in the production of polyurethanes, facilitating the reaction between isocyanates and polyols.[11] Its catalytic activity, which is slightly less than that of dibutyltin-based catalysts, allows for longer processing times, which can be advantageous in certain applications.[11]
Experimental Protocol: DOTO-Catalyzed Esterification of Oleic Acid with Methanol
This protocol outlines a general procedure for the esterification of a fatty acid using DOTO as a catalyst.
Materials:
-
Oleic acid
-
Methanol
-
Dioctyltin oxide (DOTO)
-
Anhydrous sodium sulfate
-
Hexane
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine oleic acid and methanol. A molar ratio of methanol to oleic acid of 6:1 to 9:1 is typically used.[15]
-
Add Dioctyltin oxide as the catalyst. The catalyst loading can range from 0.5% to 2% by weight of the oleic acid.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain the temperature with vigorous stirring.[15]
-
Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several hours.[15]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in hexane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl oleate.
-
The product can be further purified by vacuum distillation if necessary.
Safety and Handling
Dioctyltin oxide should be handled with care, following standard laboratory safety procedures. It may cause skin and eye irritation.[1][16] Organotin compounds can be absorbed through the skin.[16] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Store in a cool, dry, and well-ventilated area away from direct sunlight, as it can degrade to inorganic tin salts upon exposure to light.[16]
Conclusion
Dioctyltin oxide is a versatile and industrially important organotin compound with well-established applications as a PVC heat stabilizer and a catalyst. Its effectiveness in these roles is a direct result of its unique chemical properties, including its ability to scavenge HCl, facilitate the substitution of labile atoms, and act as a Lewis acid catalyst. This guide provides a foundational understanding of the synthesis, characterization, and application of DOTO, offering valuable insights for professionals in chemical research and development.
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